molecular formula C13H20Cl2N2O B6617586 1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride CAS No. 1432677-92-3

1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride

Cat. No.: B6617586
CAS No.: 1432677-92-3
M. Wt: 291.21 g/mol
InChI Key: YJDANRMJLBKQRS-UHFFFAOYSA-N
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Description

1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O It is known for its applications in various scientific research fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride typically involves the reaction of 1,3-dihydro-2-benzofuran with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and benzofuran moiety contribute to its binding affinity and selectivity for certain receptors or enzymes. This interaction can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Dihydro-2-benzofuran-4-ylmethyl)piperazine dihydrochloride
  • 1-(1,3-Dihydro-2-benzofuran-6-ylmethyl)piperazine dihydrochloride
  • 1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperidine dihydrochloride

Uniqueness

1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a piperazine ring and benzofuran moiety sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,3-dihydro-2-benzofuran-5-ylmethyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.2ClH/c1-2-12-9-16-10-13(12)7-11(1)8-15-5-3-14-4-6-15;;/h1-2,7,14H,3-6,8-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDANRMJLBKQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC3=C(COC3)C=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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